molecular formula C20H15NO2S B138157 3-Phenyl-1-(phenylsulfonyl)indole CAS No. 153827-73-7

3-Phenyl-1-(phenylsulfonyl)indole

Cat. No. B138157
M. Wt: 333.4 g/mol
InChI Key: IGXNNNXVKQSHAC-UHFFFAOYSA-N
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Patent
US07635711B2

Procedure details

A mixture of 500 mg (1.5 mmol) of 1-benzenesulfonyl-3-bromo-1H-indole, 245 mg (2.0 mmol) of phenylboronic acid, 42 mg (0.04 mmol) of Pd[(Ph3P)]4 in 10 mL of toluene, 5 mL of ethanol, and 3 mL of 2 M aqueous sodium carbonate solution was warmed at reflux overnight. The mixture was then cooled and diluted with 15 mL of saturated aqueous ammonium chloride solution and extracted with three 15 mL portions of ethyl acetate. The combined organic layers were washed with three 10 mL portions of saturated aqueous ammonium chloride solution and 10 mL of brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude material was adsorbed onto silica gel and chromatographed on silica gel eluting with ethyl acetate-hexanes (2:98) to afford 235 mg (47%) of 1-benzenesulfonyl-3-phenyl-1H-indole.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
245 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd[(Ph3P)]4
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([N:10]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12](Br)=[CH:11]2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:20]1(B(O)O)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.C(O)C.[Cl-].[NH4+]>[C:1]1([S:7]([N:10]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[CH:11]2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4,7.8|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C2=CC=CC=C12)Br
Name
Quantity
245 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Pd[(Ph3P)]4
Quantity
42 mg
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with three 15 mL portions of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with three 10 mL portions of saturated aqueous ammonium chloride solution and 10 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel eluting with ethyl acetate-hexanes (2:98)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C2=CC=CC=C12)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 235 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.